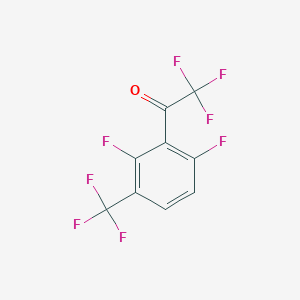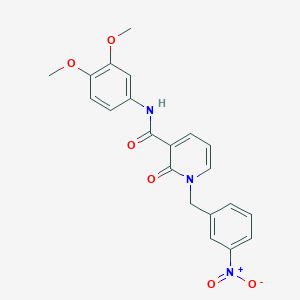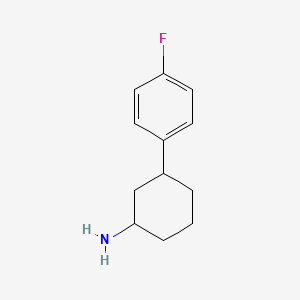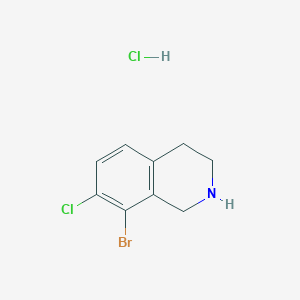
5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a chemical compound that has shown potential in scientific research. It belongs to the pyrimidine family of compounds and has a molecular weight of 365.87 g/mol.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound may act as an antimicrobial agent by disrupting the cell membrane or inhibiting the synthesis of essential cellular components in bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. It has also been shown to modulate the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, bacteria, fungi, and inflammation. Another advantage is its relatively simple synthesis method and high yield. However, one limitation is the lack of information regarding its toxicity and side effects. Further studies are needed to determine the safety of this compound for use in humans.
Orientations Futures
There are several future directions for the study of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its activity against other types of cancer cells and to determine its mechanism of action in more detail. Furthermore, this compound could be further investigated for its potential as an anti-inflammatory and immunomodulatory agent. Finally, more studies are needed to determine its toxicity and safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with naphthalen-1-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide has been used in various scientific research studies. It has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUWRHUNXGBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614224.png)


![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)
![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)


![2-hydroxy-N-isopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)


methanone](/img/structure/B2614242.png)
![2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2614247.png)